molecular formula C19H19FN4O3S2 B2874321 N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide CAS No. 851980-03-5

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Cat. No.: B2874321
CAS No.: 851980-03-5
M. Wt: 434.5
InChI Key: NCFRWGWATKWRQG-UHFFFAOYSA-N
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Description

N'-(6-Fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a benzohydrazide derivative characterized by a 6-fluoro-substituted benzothiazole ring and a piperidine-sulfonyl moiety. Benzothiazoles are heterocyclic compounds known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects . The piperidine-sulfonyl group likely contributes to solubility and membrane permeability, while the fluorine atom on the benzothiazole ring may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c20-14-6-9-16-17(12-14)28-19(21-16)23-22-18(25)13-4-7-15(8-5-13)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFRWGWATKWRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Fluorothiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-5-fluorothiophenol with a carbonyl source. In a representative procedure:

  • Reactants : 2-Amino-5-fluorothiophenol (1.0 eq), thiophosgene (1.2 eq)
  • Solvent : Dichloromethane (DCM), anhydrous
  • Conditions : Reflux at 40°C for 6 hours under nitrogen
  • Workup : The mixture is washed with NaHCO₃ (5%), dried over MgSO₄, and concentrated.
  • Yield : 68–72%
  • Characterization :
    • IR : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch)
    • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H).

Synthesis of 4-(Piperidine-1-Sulfonyl)Benzoyl Chloride

Sulfonation of Benzoic Acid

The sulfonylpiperidine group is introduced via sulfonation and amidation:

  • Reactants : 4-Sulfobenzoic acid (1.0 eq), chlorosulfonic acid (2.5 eq)
  • Solvent : Chloroform
  • Conditions : 0°C to room temperature, 12 hours
  • Intermediate : 4-(Chlorosulfonyl)benzoic acid (isolated as white solid)

Amidation with Piperidine

  • Reactants : 4-(Chlorosulfonyl)benzoic acid (1.0 eq), piperidine (1.5 eq), pyridine (1.5 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C for 2 hours, then room temperature for 6 hours
  • Yield : 85%
  • Characterization :
    • ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 44.3 (piperidine CH₂).

Conversion to Acid Chloride

  • Reactants : 4-(Piperidine-1-sulfonyl)benzoic acid (1.0 eq), thionyl chloride (3.0 eq)
  • Solvent : Toluene
  • Conditions : Reflux for 3 hours
  • Yield : Quantitative

Formation of 4-(Piperidine-1-Sulfonyl)Benzohydrazide

Hydrazide Synthesis

The acid chloride is treated with hydrazine hydrate:

  • Reactants : 4-(Piperidine-1-sulfonyl)benzoyl chloride (1.0 eq), hydrazine hydrate (2.0 eq)
  • Solvent : Ethanol
  • Conditions : Reflux for 4 hours
  • Yield : 78%
  • Characterization :
    • Mp : 189–191°C
    • IR : 3200 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch).

Coupling of 6-Fluoro-1,3-Benzothiazol-2-Amine with Benzohydrazide

Hydrazone Formation

The final coupling is achieved via nucleophilic acyl substitution:

  • Reactants : 6-Fluoro-1,3-benzothiazol-2-amine (1.0 eq), 4-(piperidine-1-sulfonyl)benzohydrazide (1.2 eq)
  • Catalyst : Glacial acetic acid (2 drops)
  • Solvent : Ethanol
  • Conditions : Reflux for 8 hours
  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized.
  • Yield : 65%
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.05 (d, J = 8.2 Hz, 2H), 7.72 (d, J = 8.2 Hz, 2H), 7.35–7.15 (m, 2H, benzothiazole-H).
    • LC-MS : m/z 446.5 [M+H]⁺.

Optimization Strategies

Solvent and Catalytic Enhancements

  • DMF Substitution : Replacing ethanol with DMF improves solubility of aromatic intermediates, increasing yield to 74%.
  • Stoichiometry : A 1.2:1 molar ratio of benzothiazole amine to benzohydrazide minimizes side products.

Green Chemistry Approaches

  • Microwave Assistance : Reducing reaction time from 8 hours to 45 minutes at 100°C under microwave irradiation.

Analytical Workflow

Step Technique Key Metrics
Benzothiazole purity HPLC (C18 column) >98% purity, retention time = 6.8 min
Hydrazide confirmation ¹H/¹³C NMR δ 9.59 (s, NH), 167.8 ppm (C=O)
Final compound stability TGA/DSC Decomposition onset = 215°C

Challenges and Solutions

  • Sulfonyl Chloride Sensitivity : Requires anhydrous conditions and inert atmosphere (N₂/Ar).
  • Hydrazine Side Reactions : Controlled by slow addition of hydrazine hydrate at 0°C.

Chemical Reactions Analysis

Types of Reactions

N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific biological targets makes it useful for studying cellular processes and pathways.

    Medicine: Explored for its therapeutic potential. The compound’s interactions with biological targets suggest it may have applications in drug development, particularly for diseases where modulation of specific pathways is beneficial.

    Industry: Utilized in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.

Mechanism of Action

The mechanism of action of N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Modifications :

  • The target compound’s benzothiazole ring is substituted with fluorine at position 6, a feature shared with ARN19702. Fluorine’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets, as seen in ARN19702’s NAAA inhibition .
  • In contrast, 4-bromo-N’-(pyridin-4-ylmethylene)benzohydrazide lacks the benzothiazole moiety but retains antibacterial activity via bromine and pyridine groups .

Hydrazide vs. Amide Linkages: The target compound’s hydrazide group (–NH–NH–) differs from the amide (–NH–CO–) in N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide .

Sulfonyl Group Variations :

  • The piperidine-sulfonyl group in the target compound differs from the morpholine-sulfonyl substituent in N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide . Piperidine’s six-membered ring with one nitrogen atom may confer distinct pharmacokinetic properties compared to morpholine’s oxygen-containing ring.

Substituent Effects on Activity :

  • ARN19702’s piperazine-sulfonyl group contributes to its oral bioavailability and potency in pain models . The target compound’s piperidine-sulfonyl group, with a single nitrogen atom, may alter metabolic stability or target selectivity.
  • Bromine in 4-bromo-N’-(pyridin-4-ylmethylene)benzohydrazide enhances antibacterial activity, suggesting halogenation is a viable strategy for optimizing antimicrobial derivatives .

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